(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid
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Overview
Description
(2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid is a complex organic compound that features a unique combination of amino acids, purine bases, and isotopically labeled carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid involves multiple steps, including the incorporation of isotopically labeled carbon atoms. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the amino acid side chain. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of isotopically labeled precursors is crucial in the industrial synthesis to achieve the desired isotopic labeling pattern .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
(2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and isotopically labeled compounds.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: Investigated for its potential therapeutic effects and as a tracer in diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid: Similar structure but without isotopic labeling.
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylthio]butanoic acid: Contains a methylthio group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This feature makes it a valuable tool in research applications where understanding the detailed behavior of molecules is crucial .
Biological Activity
The compound (2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid is a complex molecule with significant biological activity. It is structurally related to adenosine and plays a critical role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H20N6O5S |
Molar Mass | 384.41 g/mol |
Density | 1.91 g/cm³ |
Melting Point | 209-211 °C |
Solubility | Soluble in hot water; slightly soluble in cold water and ethanol |
Appearance | Crystalline, off-white to brown |
The compound acts primarily as an inhibitor of the METTL3-METTL14 methyltransferase complex. This inhibition is crucial for regulating RNA methylation processes. The IC50 value for this compound against METTL3-METTL14 is reported to be approximately 0.9 μM . By interfering with RNA methylation, it can affect gene expression and cellular signaling pathways.
Biological Activities
- Antiviral Activity : Research indicates that compounds similar to this structure can inhibit viral replication by targeting methyltransferases essential for viral RNA stability . Specifically, the disruption of the binding between Nsp16 (a viral methyltransferase) and its substrate can significantly reduce the replication of viruses such as SARS-CoV.
- Cancer Research : The compound's ability to inhibit methyltransferases suggests potential applications in cancer therapy. Methylation patterns are often altered in cancer cells; thus, restoring normal methylation through inhibition could be a therapeutic strategy .
- Neuroprotective Effects : Some studies have suggested that related nucleoside analogs exhibit neuroprotective effects by modulating adenosine receptors, which are implicated in neuroinflammation and neurodegeneration .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of similar methyltransferase inhibitors in treating viral infections. The results showed that these compounds effectively reduced viral loads in vitro and improved survival rates in animal models of viral infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The mechanism was linked to alterations in gene expression profiles due to disrupted RNA methylation .
Properties
Molecular Formula |
C14H20N6O5S |
---|---|
Molecular Weight |
394.34 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
InChI Key |
ZJUKTBDSGOFHSH-JIXUBOHWSA-N |
Isomeric SMILES |
[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
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